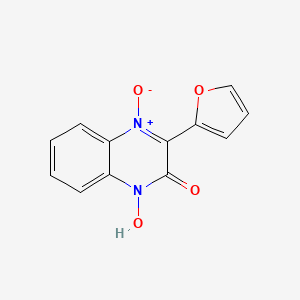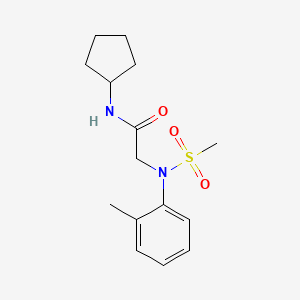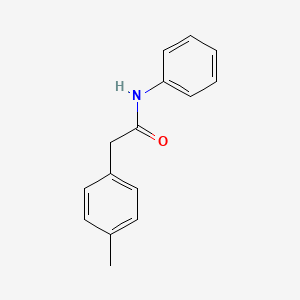
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide, also known as FQNO, is a synthetic compound that has been widely used in scientific research due to its unique properties. FQNO is a potent inhibitor of bacterial respiration and has been shown to have potential as an alternative to traditional antibiotics. In
Wirkmechanismus
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide exerts its antibacterial activity by inhibiting bacterial respiration. Specifically, this compound targets the cytochrome bc1 complex, which is a key component of the electron transport chain in bacteria. By inhibiting the cytochrome bc1 complex, this compound disrupts the flow of electrons and proton pumping, leading to a decrease in ATP production and ultimately bacterial death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antibacterial activity, this compound has been shown to induce the antioxidant response in cells, leading to an increase in the expression of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide in lab experiments is its specificity for the cytochrome bc1 complex. This allows researchers to study the electron transport chain in bacteria and the mechanism of action of other respiratory inhibitors. Additionally, this compound has been shown to be effective against a wide range of bacteria, including drug-resistant strains.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity to mammalian cells. This compound has been shown to induce oxidative stress in mammalian cells, which can lead to cell death. Additionally, this compound has been shown to have a relatively short half-life in vivo, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties. Another area of interest is the use of this compound as a tool to study the electron transport chain in mitochondria and the mechanism of action of other respiratory inhibitors. Additionally, this compound may have potential as a therapeutic agent for the treatment of bacterial infections and cancer.
Synthesemethoden
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide can be synthesized using a variety of methods, but the most common method involves the reaction of 2-nitrobenzaldehyde with 2-furfurylamine in the presence of a reducing agent such as sodium dithionite. The resulting compound is then oxidized using potassium permanganate to yield this compound. The purity of the final product can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-(2-furyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been extensively used in scientific research due to its unique properties. It has been shown to be a potent inhibitor of bacterial respiration, making it a potential alternative to traditional antibiotics. This compound has also been used as a tool to study the electron transport chain in bacteria and the mechanism of action of other respiratory inhibitors. Additionally, this compound has been used in studies of oxidative stress and as an inducer of the antioxidant response in cells.
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12-11(10-6-3-7-18-10)13(16)8-4-1-2-5-9(8)14(12)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIRBWZWKSSTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5726673.png)



![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)


![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)


![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)